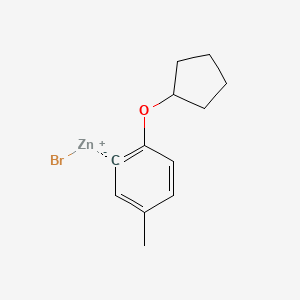
2-Cyclopentyloxy-5-methylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYCLOPENTYLOXY-5-METHYLPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various organic synthesis reactions. It is a solution of the compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-CYCLOPENTYLOXY-5-METHYLPHENYLZINC BROMIDE typically involves the reaction of 2-CYCLOPENTYLOXY-5-METHYLPHENYL bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-CYCLOPENTYLOXY-5-METHYLPHENYL bromide+Zn→2-CYCLOPENTYLOXY-5-METHYLPHENYLZINC BROMIDE
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically stirred for several hours to ensure complete conversion, followed by purification steps to isolate the desired organozinc compound.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPENTYLOXY-5-METHYLPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is carried out under an inert atmosphere. The typical reagents include halides or pseudohalides as coupling partners.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to form different products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
2-CYCLOPENTYLOXY-5-METHYLPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-CYCLOPENTYLOXY-5-METHYLPHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
(2-ethoxy-5-methylphenyl)zinc bromide: Similar in structure but with an ethoxy group instead of a cyclopentyloxy group.
(2-methoxy-5-methylphenyl)zinc bromide: Contains a methoxy group instead of a cyclopentyloxy group.
Uniqueness
2-CYCLOPENTYLOXY-5-METHYLPHENYLZINC BROMIDE is unique due to its specific substituents, which can influence its reactivity and selectivity in organic synthesis. The cyclopentyloxy group provides steric and electronic effects that can be advantageous in certain reactions compared to its analogs.
This compound’s versatility and reactivity make it a valuable tool in the arsenal of synthetic chemists, enabling the efficient construction of complex molecules for various applications.
Properties
Molecular Formula |
C12H15BrOZn |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
bromozinc(1+);1-cyclopentyloxy-4-methylbenzene-6-ide |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-10-6-8-12(9-7-10)13-11-4-2-3-5-11;;/h6-8,11H,2-5H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
XYEHQYJEUZJZKR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[C-]=C(C=C1)OC2CCCC2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


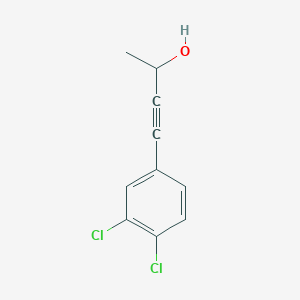
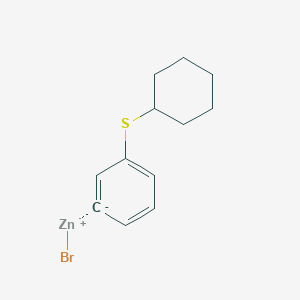
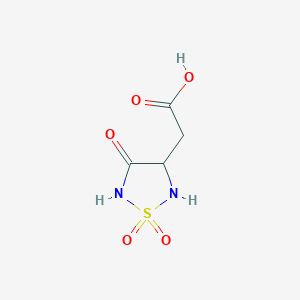

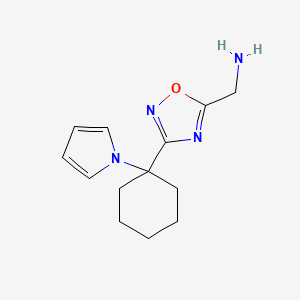
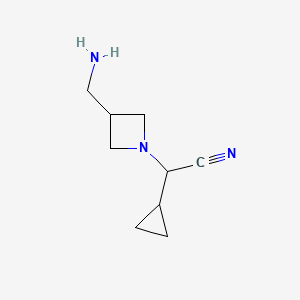
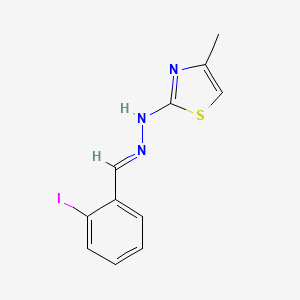
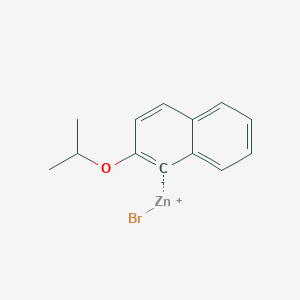
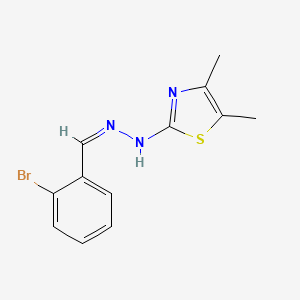
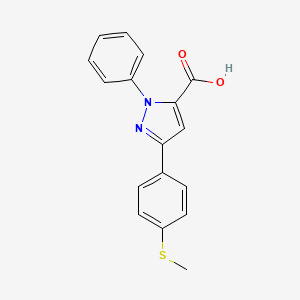
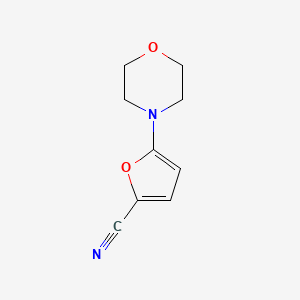
![9-Methyl-1,9-diazaspiro[5.5]undecan-4-ol](/img/structure/B14870142.png)


